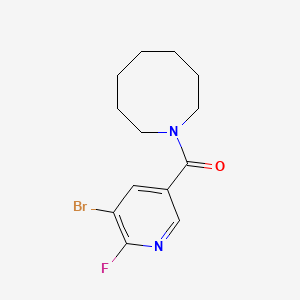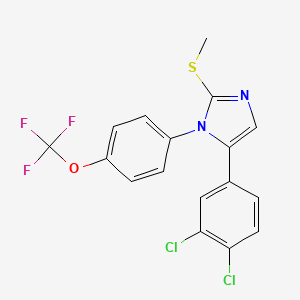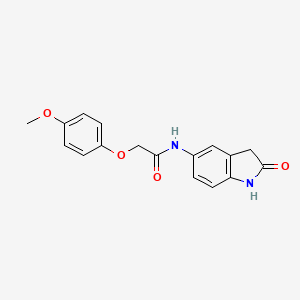
2-(2-nitroethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitroethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its nitroethyl substituent at the second position of the indole ring, which imparts unique chemical properties and reactivity. Indole derivatives, including this compound, are widely studied due to their significant biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitroethyl)-1H-indole typically involves the nucleophilic addition of indoles to nitroalkenes. One common method is the Michael addition, where indoles react with nitroalkenes under basic conditions to form the desired product. This reaction can be facilitated by microwave activation, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
化学反応の分析
Types of Reactions
2-(2-nitroethyl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and acylating agents (acyl chlorides) are commonly used.
Major Products Formed
Oxidation: Conversion to nitroso or amino derivatives.
Reduction: Formation of 2-(2-aminoethyl)-1H-indole.
Substitution: Formation of halogenated or acylated indole derivatives.
科学的研究の応用
2-(2-nitroethyl)-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The indole ring can also participate in binding interactions with proteins and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Similar structure with a nitrovinyl group instead of a nitroethyl group.
2-nitrobenzofuran: Contains a nitro group on a benzofuran ring, exhibiting different reactivity and biological properties.
Uniqueness
2-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitroethyl group provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(2-nitroethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWHWSJZHVRRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)
![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)


![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)
![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide](/img/structure/B2525812.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2525815.png)

